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Compound of Interest

Compound Name: Eupalinolide A

Cat. No.: B1142206 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Eupalinolide A is a sesquiterpene lactone, a class of naturally occurring compounds known for

their diverse and potent biological activities. Isolated from Eupatorium lindleyanum, a plant with

a history in traditional medicine, Eupalinolide A has emerged as a compound of significant

interest in pharmacological research, particularly in the fields of oncology and cellular stress

response. This technical guide provides a detailed overview of the chemical structure,

physicochemical properties, biological activities, and mechanisms of action of Eupalinolide A,

supplemented with experimental protocols and pathway diagrams to facilitate further research

and drug development endeavors.

Chemical Structure and Properties
Eupalinolide A possesses a complex chemical architecture characteristic of sesquiterpenoids.

Its structure is defined by a germacrane-type sesquiterpene lactone core, featuring multiple

stereocenters and functional groups that contribute to its biological efficacy.
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Identifier Value

IUPAC Name

(3aR,4R,6Z,9S,10Z,11aR)-9-(acetyloxy)-6-

[(acetyloxy)methyl]-10-methyl-3-methylene-2-

oxo-2,3,3a,4,5,8,9,11a-

octahydrocyclodeca[b]furan-4-yl (2E)-4-hydroxy-

2-methylbut-2-enoate[1]

Synonyms Eupalinolide G[2][3]

CAS Number 877822-40-7[1][2]

Chemical Formula C₂₄H₃₀O₉

Molecular Weight 462.49 g/mol

SMILES String

C/C1=C/[C@]2([H])--INVALID-LINK--([H])--

INVALID-LINK--

C/C(COC(C)=O)=C\C[C@@H]1OC(C)=O

Physicochemical Properties
Property Value Source

Appearance White to off-white solid

Solubility

Soluble in Methanol,

Acetonitrile, DMSO,

Chloroform, Dichloromethane,

Ethyl Acetate, Acetone.

Storage

Store at -20°C, protected from

light. In solvent, store at -80°C

for up to 6 months or -20°C for

up to 1 month.

Biological Activities and Mechanism of Action
Eupalinolide A exhibits a range of biological activities, with its anticancer properties being the

most extensively studied. It has demonstrated efficacy against various cancer cell lines,

including hepatocellular carcinoma and non-small cell lung cancer. Its mechanisms of action
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are multifaceted, involving the induction of different forms of programmed cell death and the

modulation of key cellular signaling pathways.

Anticancer Activity
Hepatocellular Carcinoma (HCC): Eupalinolide A has been shown to significantly inhibit the

proliferation and migration of HCC cells. It induces cell cycle arrest at the G1 phase and

promotes autophagy, a cellular self-degradation process that can lead to cell death in cancer

cells. This autophagic cell death is mediated by the generation of reactive oxygen species

(ROS) and the activation of the ERK signaling pathway.

Non-Small Cell Lung Cancer (NSCLC): In NSCLC cells, Eupalinolide A inhibits cell

proliferation by inducing cell cycle arrest at the G2/M phase. It also promotes two distinct forms

of programmed cell death: apoptosis and ferroptosis. The induction of these cell death

pathways is linked to the modulation of lipid metabolism through the downregulation of

stearoyl-CoA desaturase 1 (SCD1) via the ROS-AMPK-mTOR signaling pathway.

Cellular Chaperone Induction
Eupalinolide A is a known inducer of heat shock proteins (HSPs), particularly HSP70. It

activates the heat shock factor 1 (HSF1), a key transcription factor for HSPs. This induction of

cellular chaperones can protect cells from stress-induced damage.

Signaling Pathways Modulated by Eupalinolide A
Eupalinolide A exerts its biological effects by influencing several critical signaling pathways:

ROS/ERK Signaling Pathway in HCC:

Eupalinolide A ↑ ROS Production p-ERK Activation Autophagy ↓ Cell Proliferation
& Migration

Click to download full resolution via product page

Eupalinolide A induces autophagy in HCC via ROS/ERK signaling.

AMPK/mTOR/SCD1 Signaling Pathway in NSCLC:
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Eupalinolide A ↑ ROS Production p-AMPK Activation p-mTOR Inhibition
—|

↓ SCD1 Expression
—|

Apoptosis

Ferroptosis

↓ Cell Proliferation
& Migration

Click to download full resolution via product page

Eupalinolide A induces apoptosis and ferroptosis in NSCLC via the AMPK/mTOR/SCD1
pathway.

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for

studying the effects of Eupalinolide A.

Cell Viability Assay (CCK8/MTT)
This protocol is adapted from studies investigating the cytotoxic effects of Eupalinolide A on

cancer cell lines.

Objective: To determine the effect of Eupalinolide A on the viability and proliferation of cells.

Materials:

Cancer cell lines (e.g., MHCC97-L, HCCLM3, A549, H1299)

Complete culture medium (e.g., DMEM with 10% FBS)

96-well culture plates

Eupalinolide A stock solution (in DMSO)

Cell Counting Kit-8 (CCK8) or MTT solution

Microplate reader
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Procedure:

Seed cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture

medium.

Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

Prepare serial dilutions of Eupalinolide A in complete culture medium from the stock

solution.

Remove the medium from the wells and add 100 µL of the Eupalinolide A dilutions to the

respective wells. Include a vehicle control (medium with the same concentration of DMSO).

Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

For CCK8: Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours at 37°C.

For MTT: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Then,

add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well and

mix thoroughly to dissolve the formazan crystals.

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK8, 570 nm for

MTT) using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for Signaling Pathway Proteins
This protocol is a generalized procedure based on methodologies described for analyzing the

effects of Eupalinolide A on protein expression and phosphorylation.

Objective: To detect changes in the expression and phosphorylation levels of key proteins in

signaling pathways (e.g., p-AMPK, p-mTOR, p-ERK) following treatment with Eupalinolide A.

Materials:

Cells treated with Eupalinolide A
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RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-p-ERK,

anti-ERK, anti-GAPDH)

HRP-conjugated secondary antibodies

ECL detection reagent

Chemiluminescence imaging system

Procedure:

Lyse the treated cells with RIPA buffer on ice.

Determine the protein concentration of the lysates using the BCA assay.

Denature the protein samples by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST.

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.
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Wash the membrane with TBST.

Detect the protein bands using an ECL reagent and an imaging system.

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Flow Cytometry for Cell Cycle Analysis
This protocol is based on the methods used to assess the effect of Eupalinolide A on the cell

cycle distribution of cancer cells.

Objective: To determine the percentage of cells in different phases of the cell cycle (G0/G1, S,

G2/M) after treatment with Eupalinolide A.

Materials:

Cells treated with Eupalinolide A

Phosphate-buffered saline (PBS)

70% cold ethanol

RNase A

Propidium Iodide (PI) staining solution

Flow cytometer

Procedure:

Harvest the treated cells by trypsinization and wash with PBS.

Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for

at least 2 hours.

Wash the fixed cells with PBS.

Resuspend the cells in PI staining solution containing RNase A.
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Incubate the cells in the dark for 30 minutes at room temperature.

Analyze the samples using a flow cytometer.

Use cell cycle analysis software to determine the percentage of cells in each phase of the

cell cycle.

In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo antitumor activity of

Eupalinolide A, as described in the literature.

Objective: To assess the effect of Eupalinolide A on tumor growth in a mouse model.

Materials:

Immunocompromised mice (e.g., nude mice)

Cancer cells (e.g., MHCC97-L, A549)

Eupalinolide A solution for injection

Vehicle control solution (e.g., saline)

Calipers for tumor measurement

Procedure:

Subcutaneously inject a suspension of cancer cells into the flank of the mice.

Allow the tumors to grow to a palpable size.

Randomly assign the mice to treatment and control groups.

Administer Eupalinolide A (e.g., intraperitoneally) to the treatment group at a specified dose

and schedule. Administer the vehicle to the control group.

Monitor the tumor size by measuring with calipers at regular intervals.
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Monitor the body weight and general health of the mice throughout the experiment.

At the end of the study, euthanize the mice and excise the tumors for weight measurement

and further analysis (e.g., histology, western blotting).

Isolation and Synthesis
Isolation from Natural Sources
Eupalinolide A is naturally found in the plant Eupatorium lindleyanum. The general procedure

for isolating compounds from this plant involves extraction with organic solvents followed by

various chromatographic techniques. A typical workflow for the extraction of compounds from

Eupatorium lindleyanum is as follows:
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Dried Eupatorium lindleyanum

Solvent Extraction
(e.g., Ethanol)

Crude Extract

Solvent Partitioning

Fractions of Varying Polarity

Column Chromatography
(Silica Gel, Sephadex)

Purified Fractions

Preparative HPLC

Eupalinolide A

Click to download full resolution via product page

General workflow for the isolation of Eupalinolide A.
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Chemical Synthesis
The total synthesis of Eupalinolide A is a complex undertaking due to its intricate

stereochemistry. While specific total synthesis routes for Eupalinolide A are not readily

available in the public domain, the synthesis of related eupalinilides, such as Eupalinilide E,

has been reported. These synthetic strategies often involve multi-step sequences employing

stereoselective reactions to construct the core ring system and introduce the necessary

functional groups.

Future Directions
Eupalinolide A holds considerable promise as a lead compound for the development of novel

therapeutics. Future research should focus on:

Elucidating the full spectrum of its biological targets: Identifying the direct molecular targets

of Eupalinolide A will provide a deeper understanding of its mechanism of action.

Optimizing its pharmacological properties: Medicinal chemistry efforts can be directed

towards synthesizing analogs with improved potency, selectivity, and pharmacokinetic

profiles.

Exploring its therapeutic potential in other diseases: Given its effects on fundamental cellular

processes like autophagy and the stress response, Eupalinolide A may have applications in

other diseases beyond cancer, such as neurodegenerative and inflammatory disorders.

Developing scalable and efficient synthetic routes: A practical total synthesis will be crucial

for the large-scale production of Eupalinolide A and its analogs for preclinical and clinical

studies.

Conclusion
Eupalinolide A is a fascinating natural product with potent anticancer and cytoprotective

activities. Its ability to modulate multiple key signaling pathways underscores its potential as a

valuable tool for chemical biology and a promising starting point for the development of new

drugs. This technical guide provides a solid foundation of its chemical and biological properties

to aid researchers in their exploration of this remarkable compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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